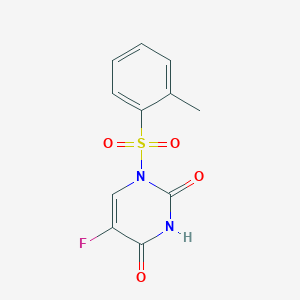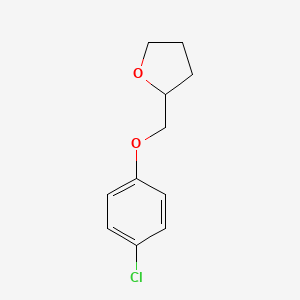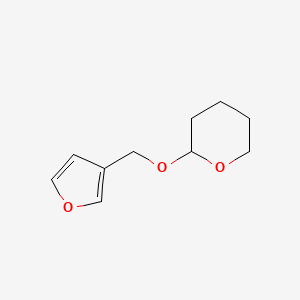
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- is an organic compound with the molecular formula C10H18O3. It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is notable for its unique structure, which includes a tetrahydro-2H-pyran ring and a furanylmethoxy group.
Vorbereitungsmethoden
The synthesis of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran with furanylmethanol under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyran derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The furanylmethoxy group can participate in hydrogen bonding and other interactions with active sites, influencing the compound’s biological activity. The tetrahydro-2H-pyran ring provides structural stability and can affect the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- can be compared with other similar compounds, such as:
2H-Pyran, 2-(3-butynyloxy)tetrahydro-: This compound has a butynyloxy group instead of a furanylmethoxy group, leading to different reactivity and applications.
Tetrahydro-2H-pyran-2-ylmethoxy derivatives: These compounds have variations in the substituents on the pyran ring, affecting their chemical properties and uses.
The uniqueness of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- lies in its specific combination of the tetrahydro-2H-pyran ring and the furanylmethoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89858-77-5 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(furan-3-ylmethoxy)oxane |
InChI |
InChI=1S/C10H14O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h4,6-7,10H,1-3,5,8H2 |
InChI-Schlüssel |
VLPQNQXSNOHYTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




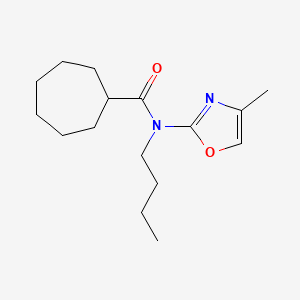
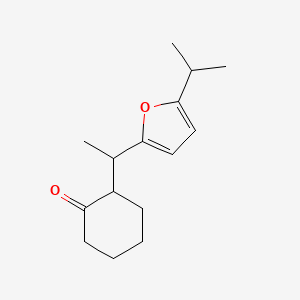

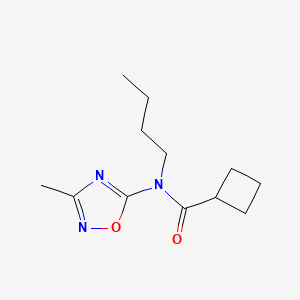
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)

![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
